molecular formula C8H9NO2 B1354725 2,3-Dihydro-1h-pyrrolizine-1-carboxylic acid CAS No. 83820-75-1

2,3-Dihydro-1h-pyrrolizine-1-carboxylic acid

Cat. No.: B1354725
CAS No.: 83820-75-1
M. Wt: 151.16 g/mol
InChI Key: MAPSJTFQCGOIJY-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-pyrrolizine-1-carboxylic acid is a bicyclic heterocyclic compound featuring a pyrrolizine core fused with a carboxylic acid group. It serves as the foundational structure for several pharmacologically active agents, most notably ketorolac (5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid), a nonsteroidal anti-inflammatory drug (NSAID) approved in 1989 for opioid-level pain management . Ketorolac exists as a racemate, with the (S)-enantiomer inhibiting cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis and inflammation . Its molecular formula is C₁₅H₁₃NO₃ (average mass: 255.27 g/mol), and it is listed under CAS 74103-06-3 .

Properties

IUPAC Name

2,3-dihydro-1H-pyrrolizine-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c10-8(11)6-3-5-9-4-1-2-7(6)9/h1-2,4,6H,3,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAPSJTFQCGOIJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=CC=C2C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-1h-pyrrolizine-1-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition reaction of azomethine ylides, prepared in situ from proline and ninhydrin, with dialkyl acetylenedicarboxylates in alcohols . Another method involves the preparation of pyrrole-derived α,β-alkynyl ketones, followed by cyclization and functional group modifications .

Industrial Production Methods

Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1h-pyrrolizine-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrrolizine derivatives, which can be further utilized in pharmaceutical synthesis .

Scientific Research Applications

2,3-Dihydro-1h-pyrrolizine-1-carboxylic acid has numerous applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Integral in the development of NSAIDs like ketorolac, which is used for pain management.

    Industry: Employed in the production of various pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1h-pyrrolizine-1-carboxylic acid, particularly in its role as a precursor to ketorolac, involves the inhibition of prostaglandin synthesis. This is achieved through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition reduces the production of prostaglandins, which are mediators of inflammation and pain .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs, their substituents, pharmacological activities, and physicochemical properties:

Table 1: Structural and Functional Comparison of Pyrrolizine Derivatives

Compound Name Substituent(s) Molecular Formula Key Pharmacological Activity Notable Properties/Findings References
Ketorolac 5-Benzoyl C₁₅H₁₃NO₃ COX-1/2 inhibition, analgesic IC₅₀ for COX-1: 0.03 μM; COX-2: 0.14 μM . Marketed as tromethamine salt for enhanced solubility .
Anirolac 5-(p-Methoxybenzoyl) C₁₆H₁₅NO₄ Anti-inflammatory, muscle relaxant Developed as a clinical candidate; smoother muscle relaxation than ketorolac .
Ketorolac EP Impurity D 1-Methoxy, 5-benzoyl C₁₆H₁₅NO₄ Inactive metabolite/impurity Molecular weight: 285.29 g/mol; identified in quality control studies .
Diethyl 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1,1-dicarboxylate 1,1-Diethyl ester, 5-benzoyl C₁₉H₂₁NO₅ Prodrug precursor to ketorolac Hydrolyzed to ketorolac under basic conditions .
(1R)-Ketorolac 5-Benzoyl (R-enantiomer) C₁₅H₁₃NO₃ Enantiomer-specific COX inhibition (S)-enantiomer is pharmacologically active; (R)-form lacks COX affinity .

Key Findings:

Substituent Impact on Activity: The 5-aroyl group (e.g., benzoyl in ketorolac vs. p-anisoyl in anirolac) dictates COX affinity and anti-inflammatory potency. 1-Methoxy substitution (as in Ketorolac EP Impurity D) disrupts the carboxylic acid’s hydrogen-bonding capacity, rendering it inactive .

Stereochemical Considerations :

  • Ketorolac’s (S)-enantiomer is responsible for >90% of COX inhibition, while the (R)-enantiomer is inactive. Racemic formulations are standard, but enantiopure forms are under investigation for reduced side effects .

Salt Formulations: The tromethamine salt of ketorolac improves aqueous solubility (critical for intravenous administration) and bioavailability.

Thermodynamic Properties :

  • Ketorolac exhibits polymorphic forms with distinct fusion enthalpies (e.g., Form I: 28.62 kJ/mol; Form II: 171.74 kJ/mol), impacting its crystallization and stability .

Biological Activity

2,3-Dihydro-1H-pyrrolizine-1-carboxylic acid (also known as ketorolac salt) is an important compound in medicinal chemistry, primarily recognized for its role as a precursor to non-steroidal anti-inflammatory drugs (NSAIDs) like ketorolac. This article explores its biological activities, mechanisms of action, and implications in pharmaceutical research.

Chemical Structure

The compound features a bicyclic structure consisting of a pyrrolidine ring fused with a carboxylic acid group. This unique structure contributes to its biological properties, particularly in inhibiting cyclooxygenase (COX) enzymes.

This compound functions primarily through the inhibition of COX-1 and COX-2 enzymes. By blocking these enzymes, it reduces the synthesis of prostaglandins, which are mediators of inflammation and pain. This mechanism is crucial for its application in pain management and anti-inflammatory therapies .

Anti-inflammatory and Analgesic Properties

Research indicates that this compound exhibits significant anti-inflammatory and analgesic effects. It has been shown to effectively inhibit the growth of oral squamous cell carcinoma (OSCC) cell lines while sparing normal human oral keratinocytes (HOK), indicating its selective cytotoxicity towards cancer cells .

Table 1: IC50 Values of Ketorolac Salt in Different Cell Lines

Cell LineIC50 (µM)
H357 (OSCC)2.6
SCC-47.1
SCC-98.1
HOK (Normal)No effect

This table summarizes the cytotoxic effects of ketorolac salt on various cell lines, demonstrating its potential as an anti-cancer agent.

Role in Cancer Research

In addition to its analgesic properties, this compound has been implicated in cancer research. Studies have highlighted its ability to downregulate DDX3 protein expression, a factor associated with tumor progression and invasiveness in cancers such as hepatocellular carcinoma (HCC). The inhibition of DDX3 by ketorolac salt leads to increased expression of E-cadherin, which is crucial for maintaining epithelial integrity and preventing metastasis .

Study on Oral Cancer

A pivotal study investigated the effects of ketorolac salt on H357 cells, revealing that treatment with this compound significantly inhibited cell growth and induced apoptosis. The study utilized acridine orange and ethidium bromide staining to confirm cell death, providing visual evidence of the compound's effectiveness against cancer cells .

Mechanistic Insights

Another research effort focused on elucidating the interaction between DDX3 and ketorolac salt. The study found that ketorolac salt inhibits the ATPase activity of DDX3 in a dose-dependent manner, suggesting a direct interaction that may contribute to its therapeutic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,3-Dihydro-1h-pyrrolizine-1-carboxylic acid
Reactant of Route 2
2,3-Dihydro-1h-pyrrolizine-1-carboxylic acid

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